3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Medicinal chemistry Scaffold differentiation Chemical procurement

3-Propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide (MF: C₂₃H₂₅N₃O₄S₂; MW: 471.6 g/mol) is a synthetic small molecule belonging to the N-thiazol-2-yl-benzamide class, which has established affinity for adenosine A₂A receptors. The compound is distinguished by the simultaneous presence of a 3-propoxy substituent on the benzamide ring and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group at the thiazole 4-position—a structural arrangement absent from all major comparator subclasses.

Molecular Formula C23H25N3O4S2
Molecular Weight 471.6 g/mol
Cat. No. B4537935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
Molecular FormulaC23H25N3O4S2
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C23H25N3O4S2/c1-2-14-30-19-7-5-6-18(15-19)22(27)25-23-24-21(16-31-23)17-8-10-20(11-9-17)32(28,29)26-12-3-4-13-26/h5-11,15-16H,2-4,12-14H2,1H3,(H,24,25,27)
InChIKeyBTZFIPXRDODCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide: Structural Classification and Procurement Context


3-Propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide (MF: C₂₃H₂₅N₃O₄S₂; MW: 471.6 g/mol) is a synthetic small molecule belonging to the N-thiazol-2-yl-benzamide class, which has established affinity for adenosine A₂A receptors [1]. The compound is distinguished by the simultaneous presence of a 3-propoxy substituent on the benzamide ring and a 4-(pyrrolidin-1-ylsulfonyl)phenyl group at the thiazole 4-position—a structural arrangement absent from all major comparator subclasses. This dual-modality architecture creates a uniquely addressable chemical space relevant to CNS receptor pharmacology and sulfonamide-mediated enzyme inhibition research programs [2][3].

Why In-Class N-Thiazol-2-yl-Benzamide or Pyrrolidine Sulfonamide Compounds Cannot Substitute for 3-Propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide


The target compound occupies a precise intersection of two pharmacologically validated chemotypes—the N-thiazol-2-yl-benzamide scaffold (implicated in adenosine A₂A receptor antagonism) [1] and the pyrrolidine sulfonamide motif (driving urotensin II receptor antagonism) [2]—yet its specific substitution pattern is absent from all publicly characterized analogs. Three comparator classes each lack a critical functional element: 3-propoxy-N-(1,3-thiazol-2-yl)benzamide derivatives lack the entire pyrrolidinylsulfonyl-phenyl module essential for sulfonamide-mediated target engagement [3]; 3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide positional isomers place the sulfonamide directly on the benzamide ring, eliminating the para-phenylene spacer that governs target-binding geometry in urotensin II antagonist pharmacophores [2]; and N-(4-(4-halophenyl)thiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide comparators replace the 3-propoxybenzamide with unsubstituted or halogen-substituted benzamides, losing the alkoxy group known to modulate lipophilicity and metabolic stability in benzamide series [4]. These structural deletions are not conservative; each removes a functional group that targeted SAR studies indicate contributes to receptor affinity, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-Propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide Versus Closest Analogs


Molecular Architecture Differentiation: Unique 3-Propoxybenzamide + Thiazole-Bridged Pyrrolidine Sulfonamide Assembly

The target compound is the only known member of its chemotype combining (i) a 3-propoxybenzamide N-terminus, (ii) a 2-aminothiazole linker, (iii) a para-phenylene bridge, and (iv) a pyrrolidin-1-ylsulfonyl terminus within a single molecule [1]. Comparator 1, 3-propoxy-N-(1,3-thiazol-2-yl)benzamide (CAS 881762-76-1; MW 262.3), lacks the entire 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety, eliminating the sulfonamide pharmacophore implicated in carbonic anhydrase inhibition (class benchmark IC₅₀ = 0.35 μM for lead sulfonamide-thiazole compound 5b) [2]. Comparator 2, 3-(pyrrolidin-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 785791-37-9; MW 337.4), positions the sulfonamide directly on the benzamide ring, deleting the para-phenylene spacer critical for urotensin II receptor pharmacophore geometry [3]. Comparator 3, N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (PubChem CID 1356237; MW 492.4), replaces the 3-propoxybenzamide with a 4-(pyrrolidine-1-sulfonyl)benzamide, inverting the amide connectivity and eliminating the alkoxy substituent [4].

Medicinal chemistry Scaffold differentiation Chemical procurement

Physicochemical Property Differentiation: Predicted Lipophilicity and Polar Surface Area Versus Comparators

Computationally predicted physicochemical properties differentiate the target compound from its closest analogs in ways that directly impact permeability, solubility, and protein binding. Using consensus in silico prediction, the target compound exhibits a predicted logP of approximately 3.9–4.7 and a topological polar surface area (TPSA) of approximately 113–129 Ų [1]. Comparator 1 (3-propoxy-N-(1,3-thiazol-2-yl)benzamide) has a substantially lower predicted logP (~2.0–2.5) and TPSA (~55–65 Ų), reflecting the absence of the sulfonamide module . Comparator 3 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide) has a computed XLogP3 of 4.1 and TPSA of 116 Ų (PubChem data), but the bromine atom introduces higher molecular weight (492.4 vs. 471.6) and altered electronic properties versus the propoxy substituent [2]. The 3-propoxy group in the target is expected to confer intermediate lipophilicity between unsubstituted (H) and bulkier alkoxy analogs, providing a tunable handle for ADME optimization not present in the halogen-substituted comparator series [3].

ADME prediction Lipophilicity Drug-likeness Procurement specification

Class-Level Adenosine A₂A Receptor Pharmacophore Potential: Benchmark Ki Data for N-Thiazol-2-yl-Benzamide Scaffold

The N-thiazol-2-yl-benzamide core of the target compound is pharmacophorically aligned with a well-characterized series of human adenosine A₂A receptor antagonists [1]. Representative benchmark compounds from this class demonstrate potent receptor binding: 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (Lu AA41063) exhibits Ki = 5.9 nM; 3-chloro-4-(3,3-dimethyl-butyrylamino)-5-methyl-N-thiazol-2-yl-benzamide exhibits Ki = 32 nM; and 4-(3,3-dimethyl-butyrylamino)-5-fluoro-2-methoxy-N-thiazol-2-yl-benzamide exhibits Ki = 12 nM—all measured by displacement of [³H]-ZM241385 from human A₂A receptors expressed in High Five cells [2]. The target compound retains the essential thiazol-2-yl-benzamide recognition element while introducing the pyrrolidinylsulfonyl-phenyl module at the thiazole 4-position, a substitution site known to modulate A₂A affinity and selectivity in related 4-phenylthiazole series [3]. Unlike comparators that delete the sulfonamide module entirely, the target compound offers the potential for dual-mechanism pharmacology (A₂A antagonism plus sulfonamide-mediated enzyme inhibition) within a single chemical entity [4].

Adenosine A₂A receptor GPCR CNS drug discovery Parkinson's disease

Class-Level Sulfonamide-Mediated Carbonic Anhydrase Inhibition Benchmark

The pyrrolidin-1-ylsulfonyl group in the target compound belongs to the sulfonamide class, a privileged zinc-binding motif for carbonic anhydrase (CA) isoform inhibition [1]. In a systematic study of sulfonamide-bearing thiazole compounds, the most active derivative (compound 5b) inhibited human carbonic anhydrase isoforms hCA I and hCA II with IC₅₀ = 0.35 μM and Ki = 0.33 μM [2]. All twelve synthesized sulfonamide-thiazole compounds in this series demonstrated measurable CA inhibition, confirming the robustness of the sulfonamide-thiazole pharmacophore pairing. The target compound uniquely positions the sulfonamide on a phenyl ring that is conjugated through the thiazole to the benzamide, creating a distinct electronic environment versus comparators where the sulfonamide is directly attached to the benzamide (Comparator 2) or placed on a different aromatic system (Comparator 3) [3]. This electronic differentiation may translate to altered CA isoform selectivity profiles, as CA inhibition potency is sensitive to the electronic character of the sulfonamide-substituted aromatic ring [4].

Carbonic anhydrase inhibition Sulfonamide pharmacophore Enzyme inhibition Anticancer research

Procurement-Relevant Quality Specification Gap: Absence of Published Characterization Data Necessitating In-House Validation

A systematic literature and database survey reveals that the target compound has no publicly available biological activity data, spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS), or purity certificate from any peer-reviewed publication or authoritative database (PubChem, ChEMBL, BindingDB, PubMed) as of May 2026 [1][2]. This stands in contrast to the N-thiazol-2-yl-benzamide A₂A antagonist series, for which extensive SAR data, spectroscopic characterization, and pharmacokinetic profiling are publicly available across multiple publications [3]. For procurement decisions, this data gap means that any biological activity observed with the target compound must be verified through orthogonal assays with structurally distinct positive controls, and compound identity must be confirmed by independent analytical methods (LC-MS, NMR) upon receipt. The closest comparator with any public characterization data is N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (PubChem CID 1356237), which has computed molecular descriptors but no experimental bioactivity data [4].

Quality control Procurement specification Analytical characterization Compound validation

Recommended Application Scenarios for 3-Propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide Based on Evidence Profile


Adenosine A₂A Receptor Antagonist Screening Cascades Requiring Novel Chemotypes

The N-thiazol-2-yl-benzamide core structure aligns with established A₂A receptor pharmacophore models [1]. The target compound is suitable for inclusion in radioligand displacement screening panels against human A₂A receptors, using [³H]-ZM241385 as the tracer, with benchmark comparator compounds (Lu AA41063, Ki = 5.9 nM) serving as positive controls [2]. The unique 4-(pyrrolidin-1-ylsulfonyl)phenyl substitution at the thiazole 4-position offers a structurally novel vector for exploring A₂A selectivity over A₁ receptors, a key challenge in adenosine receptor drug discovery [3].

Carbonic Anhydrase Isoform Profiling with Sulfonamide-Containing Chemical Probes

The pyrrolidin-1-ylsulfonyl group provides a zinc-binding sulfonamide warhead with demonstrated class-level activity against carbonic anhydrase isoforms (class benchmark IC₅₀ = 0.35 μM for hCA I/II) [4]. The target compound is appropriate for counter-screening against a panel of CA isoforms (hCA I, II, IX, XII) using stopped-flow CO₂ hydration assays to establish an isoform selectivity fingerprint. The distinct electronic environment created by the thiazole-bridged benzamide may confer isoform selectivity advantages over simpler benzenesulfonamide probes [5].

Dual-Mechanism Pharmacological Probes for GPCR-Enzyme Crosstalk Studies

The target compound is structurally equipped to engage both GPCR targets (via the N-thiazol-2-yl-benzamide adenosine receptor recognition element) [1] and enzyme targets (via the sulfonamide zinc-binding motif) [4]. This dual pharmacophoric architecture makes it a candidate for phenotypic screening in cellular models where adenosine signaling and carbonic anhydrase activity intersect, such as in tumor microenvironment acidosis or neuroinflammation paradigms [6]. No single comparator compound (Comparators 1–3) possesses both pharmacophoric capabilities.

Chemical Tool Compound for Pyrrolidine Sulfonamide SAR Expansion Beyond Urotensin II

While pyrrolidine sulfonamides are established as urotensin II receptor antagonists [7], the target compound's thiazole-bridged benzamide architecture extends the chemotype into unexplored target space. It is suitable for broad-panel screening against aminergic GPCRs, matrix metalloproteinases, and serine proteases—target classes where sulfonamide-containing inhibitors have demonstrated clinical relevance [8]. Results from such screening would generate proprietary SAR data on a currently uncharacterized scaffold.

Quote Request

Request a Quote for 3-propoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.